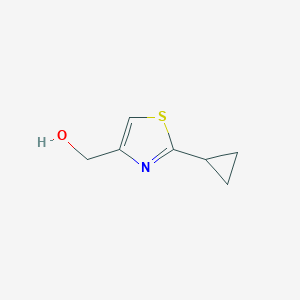

(2-シクロプロピルチアゾール-4-イル)メタノール

説明

科学的研究の応用

以下は、チアゾールおよび類似の化合物の一般的な特性に基づいたその可能性に焦点を当て、「(2-シクロプロピルチアゾール-4-イル)メタノール」の科学研究における用途に関する包括的な分析です。

抗腫瘍および細胞毒性

チアゾールは、さまざまな癌の治療における可能性について研究されてきました。 チアゾール誘導体のシリーズは、ヒト腫瘍細胞株に対して強力な効果を示し、これは「(2-シクロプロピルチアゾール-4-イル)メタノール」が同様の用途について研究できることを示唆しています .

抗菌および抗真菌特性

チアゾール環を持つ化合物は、細菌および真菌感染症に対して効果を示しています。 これは、「(2-シクロプロピルチアゾール-4-イル)メタノール」が新しい抗菌剤および抗真菌剤の開発のための足場として役立つ可能性があることを示しています .

抗炎症および鎮痛効果

チアゾール誘導体は、炎症や痛みを軽減することに関連しており、これは「(2-シクロプロピルチアゾール-4-イル)メタノール」が新しい抗炎症薬および鎮痛薬の作成の候補になる可能性があることを示唆しています .

神経保護的用途

一部のチアゾールは、神経保護効果があることが知られており、これは「(2-シクロプロピルチアゾール-4-イル)メタノール」が神経変性疾患の治療の開発に役立つ可能性があることを示唆しています .

抗ウイルス活性

チアゾール化合物は、その抗ウイルス特性について研究されており、これは「(2-シクロプロピルチアゾール-4-イル)メタノール」が抗ウイルス薬の研究で潜在的に使用できることを示唆しています .

利尿特性

チアゾールは利尿剤として作用し、体から余分な体液の除去を助けます。 これは、「(2-シクロプロピルチアゾール-4-イル)メタノール」のもう1つの可能な研究用途を示唆しています .

抗けいれんの可能性

研究により、チアゾール誘導体は抗けいれん剤として機能できることが示されており、これは「(2-シクロプロピルチアゾール-4-イル)メタノール」がてんかん性疾患での使用について調査される可能性があることを意味します .

合成および化学分析

作用機序

Target of Action

(2-Cyclopropylthiazol-4-yl)methanol is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways related to their biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .

生化学分析

Biochemical Properties

(2-Cyclopropylthiazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including (2-Cyclopropylthiazol-4-yl)methanol, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes and disrupting cell wall synthesis . Additionally, this compound may interact with proteins involved in oxidative stress response, thereby exhibiting antioxidant properties . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to inhibition or modulation of their activity.

Cellular Effects

(2-Cyclopropylthiazol-4-yl)methanol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of signaling pathways such as MAPK/ERK and JAK/STAT, which are crucial for cell proliferation, differentiation, and survival. Furthermore, (2-Cyclopropylthiazol-4-yl)methanol may alter gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response. These effects can result in altered cellular metabolism, including changes in energy production, lipid metabolism, and redox balance.

Molecular Mechanism

The molecular mechanism of action of (2-Cyclopropylthiazol-4-yl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, (2-Cyclopropylthiazol-4-yl)methanol may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting cytotoxic effects on rapidly dividing cells. Additionally, it can modulate the activity of signaling molecules, such as kinases and phosphatases, by binding to their active sites or allosteric sites . These interactions can result in changes in downstream signaling pathways, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Cyclopropylthiazol-4-yl)methanol can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Cyclopropylthiazol-4-yl)methanol is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation . These temporal effects are crucial for understanding the potential therapeutic and toxicological implications of (2-Cyclopropylthiazol-4-yl)methanol.

Dosage Effects in Animal Models

The effects of (2-Cyclopropylthiazol-4-yl)methanol vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exhibit beneficial effects, such as anti-inflammatory and analgesic properties . High doses may lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for (2-Cyclopropylthiazol-4-yl)methanol, and careful dosage optimization is necessary to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

(2-Cyclopropylthiazol-4-yl)methanol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of the compound. Additionally, (2-Cyclopropylthiazol-4-yl)methanol can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, it may inhibit or activate enzymes involved in glycolysis, the tricarboxylic acid cycle, or lipid metabolism, thereby affecting energy production and cellular homeostasis.

Transport and Distribution

The transport and distribution of (2-Cyclopropylthiazol-4-yl)methanol within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components . The distribution of (2-Cyclopropylthiazol-4-yl)methanol within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of (2-Cyclopropylthiazol-4-yl)methanol can affect its activity and function. This compound may be targeted to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . The subcellular localization of (2-Cyclopropylthiazol-4-yl)methanol can also be influenced by factors such as cellular stress, signaling pathways, and protein-protein interactions . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWKFTDGZIIVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602207 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135207-09-9 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)

![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)

![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)

![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)

![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)

![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)

![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)